molecular formula C10H12N2O B15309521 1,2,3,4-Tetrahydroisoquinoline-8-carboxamide

1,2,3,4-Tetrahydroisoquinoline-8-carboxamide

Cat. No.: B15309521
M. Wt: 176.21 g/mol
InChI Key: QCPNBHNIZNYBGU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-8-carboxamide is a derivative of the tetrahydroisoquinoline family, which is a significant class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have garnered attention in the scientific community for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-8-carboxamide can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline-8-carboxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.

    Industry: It is utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-8-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-8-carboxamide

InChI

InChI=1S/C10H12N2O/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-3,12H,4-6H2,(H2,11,13)

InChI Key

QCPNBHNIZNYBGU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)N

Origin of Product

United States

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